An In-Depth Technical Guide to 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: A Key Building Block in Modern Chemistry
An In-Depth Technical Guide to 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking a Versatile Fluorinated Intermediate
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide delves into the technical intricacies of a significant, yet often overlooked, fluorinated building block: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS Number: 1171331-39-7). While its primary claim to fame is its role as a crucial intermediate in the synthesis of the potent isoxazoline insecticide, fluralaner, its utility and the chemical principles it embodies extend far beyond this single application. This document aims to provide a comprehensive technical overview for researchers and drug development professionals, exploring its synthesis, characterization, and the broader context of its application, thereby illuminating its potential in diverse research and development endeavors.
Physicochemical Properties and Structural Elucidation
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a white to off-white solid at room temperature.[1] Its chemical structure, characterized by a primary amine, an amide linkage, and a trifluoroethyl moiety, makes it a versatile reagent in organic synthesis.
| Property | Value | Source |
| CAS Number | 1171331-39-7 | [2][3] |
| Molecular Formula | C4H8ClF3N2O | [2][3] |
| Molecular Weight | 192.57 g/mol | [3] |
| IUPAC Name | 2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | [3] |
| InChI Key | DBNFKWRZLGVLSH-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, impacting the reactivity of the adjacent amide and the basicity of the primary amine. The hydrochloride salt form enhances its stability and handling properties.
Synthesis and Mechanistic Considerations
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a multi-step process that highlights key principles of organic synthesis, particularly in the realm of amine protection and amide bond formation. Several synthetic routes have been reported, primarily in patent literature, each with its own set of advantages and challenges.
Synthesis via N-Protected Glycine
A common and effective strategy involves the use of N-protected glycine derivatives. This approach prevents self-condensation and other side reactions of the free amine during amide coupling.
Diagram of the N-Protected Glycine Synthesis Route
Caption: General workflow for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride via an N-protected glycine intermediate.
Detailed Protocol (tert-Butoxycarbonyl Protection): [1]
-
Amide Formation: To a stirred solution of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate in dioxane, add a solution of 4M HCl in dioxane dropwise at 0°C.
-
Deprotection: The reaction mixture is stirred at room temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting off-white solid can be used in subsequent steps without further purification or can be recrystallized from an appropriate solvent system to achieve higher purity.
Causality in Experimental Choices:
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is compatible with the formation of the hydrochloride salt.[1] Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, can also be used, with deprotection typically achieved through hydrogenolysis.
-
Coupling Reagents: N,N'-Carbonyldiimidazole (CDI) is an effective coupling reagent for forming the amide bond between the N-protected glycine and 2,2,2-trifluoroethylamine. It offers mild reaction conditions and avoids the formation of problematic byproducts.
-
Solvent Selection: Dioxane is a suitable solvent for the deprotection step as it is inert to the acidic conditions and can be easily removed by evaporation.[1]
Synthesis from Chloroacetyl Chloride
An alternative synthetic route starts from chloroacetyl chloride and 2,2,2-trifluoroethylamine, followed by amination.[4][5]
Diagram of the Chloroacetyl Chloride Synthesis Route
Caption: General workflow for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride starting from chloroacetyl chloride.
Detailed Protocol: [4]
-
Amidation: Chloroacetyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (0-5°C).
-
Amination: The resulting 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is then treated with aqueous ammonia to displace the chloride and form the primary amine.
-
Work-up and Salt Formation: The crude product is isolated by evaporation and then treated with an acid, such as hydrochloric acid, to form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or trituration with a suitable solvent, such as ethyl acetate.
Trustworthiness and Self-Validating Systems:
The purity of the final product is crucial for its intended use, especially in the synthesis of active pharmaceutical ingredients or agrochemicals.[5] The formation of dimer impurities, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, can occur, particularly in the chloroacetyl chloride route if the reaction conditions are not carefully controlled.[5] Therefore, robust analytical methods are essential for quality control.
Analytical Characterization
A comprehensive analytical characterization is imperative to ensure the identity, purity, and quality of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
| Analytical Technique | Purpose | Expected Results/Observations |
| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the methylene protons adjacent to the amine and amide groups, and the methylene protons of the trifluoroethyl group. The integration of these signals should be consistent with the molecular structure.[1] |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, the two methylene carbons, and the trifluoromethyl carbon. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group | A characteristic signal for the CF₃ group. This technique is highly sensitive for fluorinated compounds. |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show the molecular ion peak corresponding to the free base (C₄H₇F₃N₂O). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the desired compound, with minimal impurities. The retention time can be used for identification against a reference standard. |
| Gas Chromatography (GC) | Purity assessment | Can be used to determine the purity of the product and to detect volatile impurities.[4] |
| Elemental Analysis | Confirmation of elemental composition | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be within acceptable limits of the theoretical values. |
Experimental Protocol: Purity Determination by ¹H NMR [1]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a suitable field strength (e.g., 300 MHz or higher).
-
Data Analysis: Integrate the peaks corresponding to the protons of the compound and any identified impurities. The purity can be calculated based on the relative integrals. For the title compound in DMSO-d₆, characteristic signals are observed around δ 9.17-7.13 (m, 1H), 8.21 (br s, 3H), 4.07-3.95 (m, 2H), and 3.67-3.64 (m, 2H).[1]
Applications in Research and Development
The primary and most well-documented application of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is as a key building block in the synthesis of isoxazoline insecticides, most notably fluralaner.[5]
Role in Isoxazoline Insecticide Synthesis
Isoxazoline insecticides are a relatively new class of compounds that exhibit potent activity against a broad spectrum of ectoparasites in animals.[6] They act as antagonists of GABA-gated chloride channels in insects, leading to paralysis and death.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | 1171331-39-7 [sigmaaldrich.com]
- 3. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
